2,4-Diisopropylphenol

Antioxidant Structure-Activity Relationship Free Radical Scavenging

2,4-Diisopropylphenol (CAS 2934-05-6) is an alkylated monophenol structurally classified as an isomer of propofol (2,6-diisopropylphenol), characterized by two isopropyl substituents occupying the ortho (2-) and para (4-) positions of the phenolic ring. This substitution pattern confers distinct physicochemical properties, including limited aqueous solubility (0.25 g/L at 25°C), a calculated log P of 3.92, and a refractive index of 1.5130.

Molecular Formula C12H18O
Molecular Weight 178.27 g/mol
CAS No. 2934-05-6
Cat. No. B134422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diisopropylphenol
CAS2934-05-6
Synonyms2,4-Bis(1-methylethyl)phenol;  Propofol Impurity A (EP)
Molecular FormulaC12H18O
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C=C1)O)C(C)C
InChIInChI=1S/C12H18O/c1-8(2)10-5-6-12(13)11(7-10)9(3)4/h5-9,13H,1-4H3
InChIKeyKEUMBYCOWGLRBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Diisopropylphenol (CAS 2934-05-6): Procurement and Selection Guide for Phenolic Antioxidants and Propofol Analogs


2,4-Diisopropylphenol (CAS 2934-05-6) is an alkylated monophenol structurally classified as an isomer of propofol (2,6-diisopropylphenol), characterized by two isopropyl substituents occupying the ortho (2-) and para (4-) positions of the phenolic ring . This substitution pattern confers distinct physicochemical properties, including limited aqueous solubility (0.25 g/L at 25°C), a calculated log P of 3.92, and a refractive index of 1.5130 [1]. It is commonly recognized as Propofol EP Impurity A, serving as a critical analytical reference standard in pharmaceutical quality control, and functions as a versatile synthetic intermediate in the preparation of specialized ligands and coordination complexes [2].

Why 2,4-Diisopropylphenol Cannot Be Substituted by Generic Propofol or Other Diisopropylphenol Isomers in Critical Applications


Despite sharing the same molecular formula (C12H18O) and molecular weight (178.27 g/mol) with propofol and other diisopropylphenol isomers, the substitution pattern of 2,4-diisopropylphenol dictates its unique behavior in both biological and analytical systems. The ortho-para arrangement of isopropyl groups results in a distinct steric and electronic environment that fundamentally alters radical scavenging potency, membrane permeability, and chromatographic retention compared to the ortho-ortho (2,6-) or ortho-meta (2,5-) isomers [1]. Consequently, substituting 2,4-diisopropylphenol with a generic 'propofol' or 'diisopropylphenol' in assays targeting specific antioxidant mechanisms or in analytical methods relying on precise retention times will yield inaccurate, non-comparable results, necessitating isomer-specific procurement and validation [2].

Quantitative Performance Differentiation of 2,4-Diisopropylphenol Against Propofol and Structural Analogs


Comparative Free Radical Scavenging Potency: A Defined Position in the Isomer Activity Series

2,4-Diisopropylphenol exhibits quantifiably lower free radical scavenging potency than both propofol (2,6-diisopropylphenol) and the 2,5-diisopropylphenol isomer in a standardized DPPH radical assay. The relative potency ranking, established via direct head-to-head comparison, is propofol > 2,5-diisopropylphenol > 2-isopropylphenol > 2,4-diisopropylphenol [1]. This specific rank order demonstrates that the ortho-para substitution pattern of 2,4-diisopropylphenol confers a distinct, measurable antioxidant profile, making it a valuable negative control or a specific tool for dissecting structure-activity relationships where maximal radical quenching is not desired or serves as a baseline [2].

Antioxidant Structure-Activity Relationship Free Radical Scavenging

Comparative Inhibition of Membrane Lipid Peroxidation: Quantified Activity Relative to Propofol

In a membrane lipid peroxidation model using peroxynitrite as an oxidant, 2,4-diisopropylphenol demonstrated significantly lower inhibitory activity than propofol. While propofol achieved 50% inhibition (IC50) of lipid peroxidation in unsaturated phosphatidylcholine liposomal membranes at a concentration of 4.0 µM, 2,4-diisopropylphenol's inhibitory effect was qualitatively less intensive, placing it among the less potent analogs in the same comparative study [1]. This quantifiable difference in membrane-level antioxidant capacity underscores that 2,4-diisopropylphenol is not a functional substitute for propofol in applications requiring robust membrane protection against peroxynitrite-induced damage [2].

Lipid Peroxidation Membrane Protection Oxidative Stress

Acute Aquatic Toxicity (Microtox): Significantly Higher Toxicity than Thymol and Carvacrol

2,4-Diisopropylphenol exhibits a high level of acute aquatic toxicity as measured by the Microtox® assay (5 min, 25°C). Its EC50 value is 2 × 10⁻⁴ mM, which is two orders of magnitude lower (i.e., more toxic) than that of thymol (EC50 = 2 × 10⁻² mM) and comparable to 4-isopropylphenol, which is among the most toxic compounds in its class [1]. This data positions 2,4-diisopropylphenol at the high-toxicity end of the spectrum for alkylphenols, a critical consideration for waste handling, environmental release assessment, and studies investigating the toxicological impact of propofol manufacturing byproducts or environmental contaminants .

Environmental Toxicology Aquatic Toxicity Microtox Assay

Quantitative Analytical Recovery: Superior Extraction Efficiency Compared to Propofol

In a validated method for quantifying alkylphenols in biological tissues, 2,4-diisopropylphenol demonstrated exceptional recovery (>95%) using simultaneous steam distillation-extraction (SDE) from fortified rainbow trout tissue. This recovery is notably higher than that of its isomer, propofol (2,6-diisopropylphenol), which achieved only 81% recovery under identical conditions [1]. This difference in extraction efficiency is critical for accurate quantitative analysis, as lower recoveries for propofol can lead to significant under-reporting of environmental or biological contamination levels. The method achieved a detection limit of 0.5 ppb based on a 20 g sample, underscoring the suitability of 2,4-diisopropylphenol as a reliable analyte or internal standard in trace-level environmental monitoring [2].

Analytical Chemistry Sample Preparation Gas Chromatography-Mass Spectrometry

Aqueous Solubility: Characterized Sparingly Soluble Nature Essential for Formulation and Extraction Protocols

2,4-Diisopropylphenol exhibits limited aqueous solubility, measured at 0.25 g/L at 25°C . While this value is characteristic of the diisopropylphenol class, it is a crucial parameter differentiating it from more hydrophilic phenolic compounds and must be accounted for in any aqueous-based experimental design. This low solubility, combined with a high calculated log P of 3.919, indicates a strong preference for partitioning into organic solvents and lipid membranes, influencing its bioavailability, extraction efficiency, and behavior in chromatographic systems [1]. For procurement, this underscores the need for pre-dissolved formulations (e.g., in DMSO or ethanol) or specific solvent systems for reproducible experimental use [2].

Physicochemical Properties Formulation Science Solubility

Synthetic Utility as a Propofol Impurity Standard: Pharmacopoeial Recognition for Quality Control

2,4-Diisopropylphenol is officially recognized as Propofol EP Impurity A in the European Pharmacopoeia, establishing its essential role as a reference standard for the quality control of propofol active pharmaceutical ingredient (API) and finished drug products [1]. Unlike other structural analogs that lack this formal recognition, the procurement of high-purity 2,4-diisopropylphenol is a regulatory requirement for manufacturers and testing laboratories to validate analytical methods, perform system suitability tests, and quantify impurity levels in propofol batches. Its use ensures compliance with stringent pharmacopoeial limits, which is not a requirement met by non-designated isomers or generic phenol derivatives .

Pharmaceutical Analysis Impurity Profiling Quality Control

Optimized Application Scenarios for 2,4-Diisopropylphenol Based on Verified Performance Data


Pharmaceutical Quality Control: Reference Standard for Propofol Impurity Profiling

2,4-Diisopropylphenol is the official EP Impurity A standard for propofol. Analytical laboratories supporting pharmaceutical manufacturing must procure this compound to validate HPLC or GC methods for quantifying process-related impurities in propofol API and finished drug products. Its use is essential for demonstrating compliance with pharmacopoeial purity specifications and for regulatory submissions. The high purity (typically 98%+) and certified composition ensure accurate quantification of this specific isomer, which is a known byproduct in certain propofol synthetic routes [1][2].

Environmental Monitoring: Analytical Standard for Tracing Industrial Alkylphenol Contamination

Given its high aquatic toxicity (Microtox EC50 = 2 × 10⁻⁴ mM) and superior analytical recovery (>95%) in standard SDE-GC/MS methods, 2,4-diisopropylphenol is an ideal analytical standard for environmental monitoring programs targeting alkylphenol contamination from industrial effluents, particularly those associated with propofol or other isopropylated phenol manufacturing [3]. Its use as a calibration standard or spiking solution ensures accurate quantification at trace levels (down to 0.5 ppb) in complex matrices like water, sediment, and fish tissue, enabling robust assessment of environmental impact and bioaccumulation potential [4].

Antioxidant Mechanism Research: Low-Activity Isomer Control in Structure-Activity Studies

In fundamental studies of phenolic antioxidant mechanisms, 2,4-diisopropylphenol serves as a critical, low-activity comparator. Its quantifiably lower potency in both DPPH radical scavenging and membrane lipid peroxidation inhibition, relative to propofol and 2,5-diisopropylphenol, allows researchers to specifically dissect the contribution of the ortho-para substitution pattern to antioxidant capacity [5]. It is an essential tool for establishing structure-activity relationships and for validating computational models of free radical interactions with substituted phenols [6].

Synthesis of Specialized Ligands: Precursor for Phenoxy-Amine Chelators

2,4-Diisopropylphenol is a key starting material for synthesizing sterically hindered phenoxy-amine ligands, such as N,N-bis(3,5-diisopropyl-2-hydroxybenyl)-N′,N′-dimethyl-1,2-diaminoethane . These ligands, when complexed with metals like aluminum, form active catalysts for the ring-opening polymerization of cyclic esters (e.g., rac-lactide), a crucial process in the production of biodegradable polymers [7]. The bulky isopropyl groups at the 2- and 4- positions of the phenolic ring confer specific steric properties to the resulting ligand, influencing catalyst activity, polymer tacticity, and molecular weight control [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Diisopropylphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.